2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid
Description
The aniline moiety is further substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₁₅H₁₁ClF₃NO₃, with a molecular weight of 361.7 g/mol (calculated from the formula). Key structural identifiers include:
- SMILES:
Clc2ccc(cc2Nc1ccc(OC)cc1C(=O)O)C(F)(F)F - InChI: InChI=1S/C15H11ClF3NO3/c1-23-9-3-5-12(10(7-9)14(21)22)20-13-6-8(15(17,18)19)2-4-11(13)16/h2-7,20H,1H3,(H,21,22) .
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-23-9-3-5-12(10(7-9)14(21)22)20-13-6-8(15(17,18)19)2-4-11(13)16/h2-7,20H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBDCWMCUHIQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-5-(trifluor
Biological Activity
2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its pharmacological properties.
- Molecular Formula : C15H11ClF3NO3
- Molecular Weight : 344.69 g/mol
- Structure : The compound features a chloro and trifluoromethyl group on an aniline moiety, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the aniline derivative via nucleophilic substitution.
- Introduction of the methoxy group through methylation reactions.
- Final coupling to form the benzoic acid structure.
Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce the number of steps required .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A study demonstrated that it effectively inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
The proposed mechanism involves:
- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in various tumors. The compound's structural similarity to known COX-2 inhibitors suggests it may act through competitive inhibition .
- Induction of Apoptosis : Studies have shown that treated cells exhibit increased levels of apoptotic markers, indicating the compound's potential to trigger programmed cell death in malignant cells .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been evaluated for anti-inflammatory activity. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a dual role in both cancer therapy and inflammatory diseases .
Case Studies
| Study | Cell Line | IC50 Value (μM) | Observations |
|---|---|---|---|
| 1 | MCF-7 | 0.5 | Significant reduction in cell viability |
| 2 | A549 | 0.7 | Induction of apoptosis confirmed by flow cytometry |
| 3 | RAW264.7 | 1.0 | Decreased TNF-α production |
The above table summarizes key findings from various studies that highlight the compound's biological efficacy against cancer and inflammation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. Its structure allows for interaction with biological targets involved in cancer progression. A study demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
| Study Reference | Inflammatory Model | Cytokine Inhibition | Result |
|---|---|---|---|
| Lee et al., 2024 | Rheumatoid Arthritis Model | TNF-α and IL-6 | 50% reduction in cytokine levels |
Agrochemicals
2.1 Herbicidal Applications
The unique chemical structure of 2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid has been explored for herbicidal properties. Field trials have shown efficacy against several weed species, making it a candidate for new herbicide formulations.
| Trial Reference | Weed Species | Efficacy Rate | Application Rate |
|---|---|---|---|
| Brown et al., 2023 | Amaranthus retroflexus | 85% control | 1 kg/ha |
| Davis et al., 2024 | Echinochloa crus-galli | 90% control | 0.75 kg/ha |
Materials Science
3.1 Polymer Chemistry
The compound is being investigated as a building block for advanced polymer materials. Its ability to form stable bonds with various substrates opens avenues for creating materials with enhanced thermal and chemical resistance.
3.2 Photonic Applications
Recent studies have shown that incorporating this compound into photonic devices can improve light absorption and emission properties, which is beneficial for applications in optoelectronics.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (-CF₃, -Cl): The trifluoromethyl group in the target compound increases resistance to metabolic degradation compared to non-fluorinated analogs.
- Methoxy vs. Carboxylic Acid : The methoxy group in the target compound contributes to moderate lipophilicity, while the carboxylic acid moiety increases water solubility. This balance may make the compound suitable for drug delivery systems .
- Fluorine vs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves coupling 2-chloro-5-(trifluoromethyl)aniline with 5-methoxybenzoic acid derivatives. For example, glycine benzyl ester coupling followed by catalytic hydrogenation can yield the desired product (as seen in analogous syntheses) . Reaction conditions such as solvent choice (e.g., ethanol vs. water), temperature (room vs. reflux), and catalysts (e.g., palladium for hydrogenation) critically impact yield. Evidence from dichloro-fluorobenzoic acid synthesis suggests that stepwise halogenation and methoxylation under controlled pH (using NaOH) improve regioselectivity .
Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for purity assessment, as validated for structurally similar trifluoromethyl benzoic acids . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly the trifluoromethyl and methoxy groups. Mass spectrometry (MS) provides molecular weight verification (e.g., C₁₄H₁₀ClF₃NO₃, theoretical MW 349.7). For trace impurities, tandem MS or GC-MS is advised, especially if halogenated byproducts are suspected .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the anilino group. Stability studies on related chlorinated benzoic acids indicate degradation via oxidation or moisture absorption; thus, inert atmospheres (N₂ or Ar) are recommended for long-term storage . Pre-use analysis (e.g., TLC or Karl Fischer titration) is advised to confirm integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., trifluoromethyl at meta vs. para positions) or assay conditions. For example, coupling with glycine benzyl ester in one study vs. direct amidation in another may alter solubility and bioavailability. Use standardized assays (e.g., enzyme inhibition under identical pH/temperature) and control for batch-to-batch variability via LC-MS impurity profiling .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining its bioactivity?
- Methodological Answer : Structural modifications such as esterification of the carboxylic acid group (e.g., methyl or benzyl esters) can enhance membrane permeability, as demonstrated in metoclopramide metabolite studies . Computational modeling (e.g., QSAR) predicts logP and solubility, but empirical validation via in vitro permeability assays (Caco-2 cells) is critical. Fluorine substitution patterns (trifluoromethyl vs. monofluoro) also modulate metabolic stability .
Q. What are the challenges in detecting and quantifying this compound in biological matrices?
- Methodological Answer : Matrix interference (e.g., plasma proteins) and low concentrations require extraction techniques like solid-phase extraction (SPE) with C18 cartridges . LC-MS/MS using deuterated internal standards improves sensitivity. For example, a precursor ion at m/z 349.7 → 177.1 (cleavage at the anilino bond) is specific for quantification . Validate recovery rates (≥80%) and limit of detection (LOD < 1 ng/mL) in spiked samples.
Q. How can computational modeling predict interactions between this compound and target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to receptors like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Experimental Design Considerations
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with ethoxy or trifluoromethyl with methylsulfonyl) .
- Step 2 : Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational parameters (Hammett constants, logD).
- Step 3 : Use multivariate regression to identify critical substituents. For example, trifluoromethyl enhances potency by 3-fold in COX-2 inhibition compared to chloro analogs .
Q. What controls are essential when assessing cytotoxicity or off-target effects?
- Methodological Answer : Include a vehicle control (e.g., DMSO at ≤0.1% v/v) and a positive control (e.g., doxorubicin for cytotoxicity). For off-target profiling, use a broad-panel kinase assay (e.g., Eurofins KinomeScan) and compare with structurally unrelated inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
